molecular formula C15H17NO5S B2860216 methyl 4-{[1-(furan-2-yl)propan-2-yl]sulfamoyl}benzoate CAS No. 1396844-15-7

methyl 4-{[1-(furan-2-yl)propan-2-yl]sulfamoyl}benzoate

Cat. No.: B2860216
CAS No.: 1396844-15-7
M. Wt: 323.36
InChI Key: POFKMPMQGQBJPR-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate is a complex organic compound that features a furan ring, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1-(furan-2-yl)propan-2-yl]sulfamoyl}benzoate typically involves multiple steps. One common method starts with the preparation of the furan derivative, followed by the introduction of the sulfonamide group, and finally, the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonamide group can yield primary or secondary amines.

Scientific Research Applications

Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{[1-(furan-2-yl)propan-2-yl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The furan ring can also interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(N-(1-(furan-2-yl)ethyl)sulfamoyl)benzoate
  • Methyl 4-(N-(1-(furan-2-yl)methyl)sulfamoyl)benzoate
  • Methyl 4-(N-(1-(furan-2-yl)butyl)sulfamoyl)benzoate

Uniqueness

Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring and the sulfonamide group in this particular configuration may offer unique interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

methyl 4-[1-(furan-2-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(10-13-4-3-9-21-13)16-22(18,19)14-7-5-12(6-8-14)15(17)20-2/h3-9,11,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFKMPMQGQBJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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